4-Bromo-2-fluoro-5-(trifluoromethyl)phenol
Overview
Description
4-Bromo-2-fluoro-5-(trifluoromethyl)phenol is an organic compound with the molecular formula CHBrFO . It is also known by other names such as 4-Bromo-2-(trifluoromethyl)benzenol and 4-Bromo-α,α,α-trifluoro-o-cresol .
Synthesis Analysis
The synthesis of 4-Bromo-2-fluoro-5-(trifluoromethyl)phenol involves several steps. The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, prepared from 2,5-CTF, is achieved in the final synthesis step .Molecular Structure Analysis
The molecular structure of 4-Bromo-2-fluoro-5-(trifluoromethyl)phenol consists of a phenol group attached to a bromo and trifluoromethyl group . The average mass of the molecule is 241.005 Da, and the monoisotopic mass is 239.939758 Da .Physical And Chemical Properties Analysis
4-Bromo-2-fluoro-5-(trifluoromethyl)phenol is a clear colorless to orange liquid . It has a molecular weight of 241.005 Da .Scientific Research Applications
Environmental Impact and Toxicology of Brominated Phenols
Brominated phenols, such as 2,4,6-Tribromophenol, are extensively produced for their use as intermediates in the synthesis of brominated flame retardants. Their presence as both a synthetic product and a natural product in aquatic organisms highlights their ubiquity and persistence in the environment. This wide distribution underscores the necessity for ongoing research into the environmental concentrations, toxicokinetics, toxicodynamics, and degradation products of brominated phenolic compounds to assess their ecological impact and potential health risks to humans (Koch & Sures, 2018).
Synthesis and Applications in Organic Chemistry
The detailed exploration of synthesis methods for fluorinated and brominated compounds, such as 2-Fluoro-4-bromobiphenyl, reveals the compound's significance in the manufacture of pharmaceuticals like flurbiprofen. This highlights the broader relevance of fluorinated and brominated compounds in facilitating the development of efficient synthesis methods for key intermediates in pharmaceutical production, pointing towards a similar potential for the synthesis and application of 4-Bromo-2-fluoro-5-(trifluoromethyl)phenol in medicinal chemistry (Qiu et al., 2009).
Fluoroalkylation in Aqueous Media
The review on fluoroalkylation reactions in aqueous media provides insights into the incorporation of fluorine-containing functionalities into pharmaceuticals, agrochemicals, and functional materials. The environmental-friendly methods for fluoroalkylation underline the importance of fluorinated compounds in developing green chemistry approaches. This context suggests potential research avenues for 4-Bromo-2-fluoro-5-(trifluoromethyl)phenol in exploring novel, environmentally benign synthesis pathways and its applications in enhancing the properties of materials and pharmaceuticals (Song et al., 2018).
Safety And Hazards
properties
IUPAC Name |
4-bromo-2-fluoro-5-(trifluoromethyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF4O/c8-4-2-5(9)6(13)1-3(4)7(10,11)12/h1-2,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFJGGRVZKUZFRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)F)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-fluoro-5-(trifluoromethyl)phenol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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